molecular formula C6H13NaO12P2 B1630110 sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate CAS No. 23558-08-9

sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate

Cat. No.: B1630110
CAS No.: 23558-08-9
M. Wt: 362.1 g/mol
InChI Key: HBYYJIPCYANMBX-BAOOBMCLSA-M
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Description

Sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate is a complex organic compound with a molecular formula of C6H14O12P2.3Na.8H2O. It is a sodium salt of a phosphorylated hexose derivative, which plays a significant role in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate typically involves the phosphorylation of hexose sugars under controlled conditions. The reaction requires specific reagents such as phosphorus oxychloride (POCl3) and a base like sodium hydroxide (NaOH) to facilitate the formation of the phosphate ester.

Industrial Production Methods

In an industrial setting, the compound is produced through large-scale chemical reactions involving hexose sugars and phosphorus oxychloride in a controlled environment. The process ensures high purity and yield, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

  • Oxidation: : The hydroxyl groups in the compound can be oxidized to form carbonyl groups.

  • Reduction: : The compound can be reduced to form hydroxyl groups from carbonyl groups.

  • Substitution: : The phosphate group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophiles such as hydroxylamine (NH2OH) and amines are used.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various phosphate esters and amides.

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It is utilized in:

  • Chemistry: : As a reagent in organic synthesis and analytical chemistry.

  • Biology: : In studying metabolic pathways and enzyme activities.

  • Medicine: : As a potential therapeutic agent in drug development.

  • Industry: : In the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism by which sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate exerts its effects involves its interaction with molecular targets and pathways. It acts as a substrate for various enzymes, influencing metabolic processes and biochemical reactions.

Comparison with Similar Compounds

This compound is unique compared to other similar compounds such as:

  • Sodium hexose phosphate

  • Sodium monophosphate

  • Sodium diphosphate

These compounds differ in their chemical structure and functional groups, leading to different reactivity and applications.

Properties

CAS No.

23558-08-9

Molecular Formula

C6H13NaO12P2

Molecular Weight

362.1 g/mol

IUPAC Name

sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate

InChI

InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1

InChI Key

HBYYJIPCYANMBX-BAOOBMCLSA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)O.[Na+]

SMILES

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)O.[Na+]

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)O.[Na+]

Related CAS

488-69-7 (Parent)

Origin of Product

United States

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